Electronic & Lipophilicity Shift vs. o-CF3 Analog
The 3-methylphenyl substituent confers distinct physicochemical properties relative to the ortho-trifluoromethylphenyl analog (CHEMBL1981126 / NSC 634641) [1]. The meta-methyl group provides a moderate inductive electron-donating effect (Hammett σₘ = -0.07) and a Hansch π value of approximately +0.56, resulting in lower lipophilicity and electron deficiency compared to the o-CF3 substituent (σₘ = +0.43; π ≈ +0.88). This is predicted to yield aqueous solubility improvements and altered passive membrane permeability, which are critical differentiation parameters for early-stage lead selection.
| Evidence Dimension | Predicted lipophilicity and electronic parameters |
|---|---|
| Target Compound Data | π ≈ +0.56 (meta-CH₃); σₘ ≈ -0.07 |
| Comparator Or Baseline | CHEMBL1981126 (o-CF₃ analog): π ≈ +0.88; σₘ ≈ +0.43 |
| Quantified Difference | Δπ ≈ -0.32 (less lipophilic); Δσₘ ≈ -0.50 (reduced electron withdrawal) |
| Conditions | Calculated using Hansch-Fujita π constants and Hammett σₘ values for the respective substituents. |
Why This Matters
Altered lipophilicity directly impacts solubility, metabolic stability, and off-target binding profiles, influencing the compound's suitability for specific assay conditions or lead optimization campaigns.
- [1] ChEMBL Database. CHEMBL1981126 (NSC 634641): 2-(2-(Trifluoromethyl)phenyl)-9,9a-dihydropyrrolo[3,4-b][1,4]benzothiazine-1,3(2H,3aH)-dione. Ontosight.ai Compound Overview. View Source
